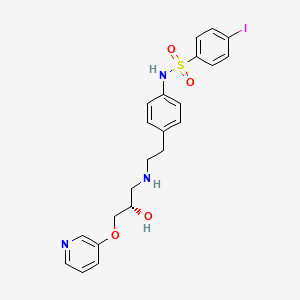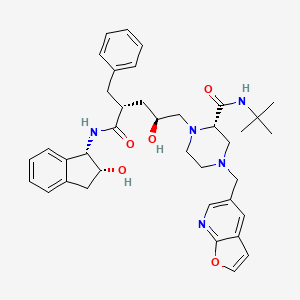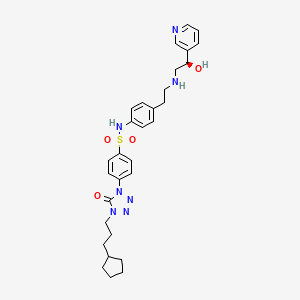
Fructosyl-lysine
説明
Fructosyl-lysine, also known as Fructoselysine, is an Amadori glycation product formed from the reaction of glucose and lysine by the Maillard reaction . It is the precursor to glucosepane, a lysine–arginine protein cross-link that can be an indicator in diabetes detection .
Synthesis Analysis
Fructosyl-lysine is an Amadori adduct of glucose to lysine. It breaks down into furosine on acid-catalysed hydrolysis . E. coli breaks it down using the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine . Fructosyl peptide oxidases (FPOX) are deglycating enzymes that find application as key enzymatic components in diabetes monitoring devices .Molecular Structure Analysis
Fructosyl-lysine has the molecular formula C12H24N2O7 . Its IUPAC name is (2 S )-2-amino-6- [ [ (3 S ,4 R ,5 R )-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid . The structure of a fructosyl-lysine molecule is shown in Figure 1 .Chemical Reactions Analysis
Fructosyl-lysine is an Amadori adduct of glucose to lysine. It breaks down into furosine on acid-catalysed hydrolysis . E. coli breaks it down using the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine .Physical And Chemical Properties Analysis
Fructosyl-lysine has the molecular formula C12H24N2O7 and a molecular weight of 308.33 g/mol . It is a glyco-amino acid consisting of a D-fructosyl residue attached to the epsilon-amino group of L-lysine .科学的研究の応用
Therapeutic Enzyme in Age-Related Macular Degeneration
Fructosyl-lysine plays a significant role in the treatment of Age-Related Macular Degeneration (AMD). The non-enzymatic Maillard reaction results in the formation of advanced glycation end products (AGEs), and the accumulation of AGEs in drusen plays a key role in AMD . Fructosamine oxidase (FAOD) acts on fructosyl-lysine and fructosyl valine, and it has been studied as a non-invasive AMD therapy . FAOD treatment results in a breakdown of AGEs, significantly reducing AGE autofluorescence .
Diabetes Diagnosis
Fructosyl-lysine is used in the diagnosis of diabetes. Fructosyl amine oxidases (FAOXs) are enzymes that cleave Amadori compounds, which are formed by the Maillard reaction between reducing sugars and amines . These compounds have been implicated in several age-related chronic diseases, including diabetes . FAOXs have been explored for applications in diabetes diagnosis .
Detergent Additive
FAOXs, which act on fructosyl-lysine, have been explored as detergent additives . They have the ability to enzymatically degrade Amadori products and also release in situ hydrogen peroxide, which is a bleaching agent .
Food Processing
The glycation reaction, also known as the Maillard reaction, significantly affects the taste, appearance, and overall quality of food during processing and long-term storage . Fructosyl-lysine is a product of this reaction, and its presence can indicate the extent of the Maillard reaction in food products .
Microbial Fructan Production
Fructosyl-lysine is involved in microbial fructan production. Depending on the reaction conditions, levansucrase can use fructosyl-lysine as an acceptor molecule, enabling the synthesis of inulobiose or levanbiose .
AGE-Related Disease Prevention and Treatment
Fructosyl-lysine is involved in the formation of AGEs, which have been implicated in aging and several age-related chronic diseases . Therefore, drugs that reduce AGEs, such as those that act on fructosyl-lysine, may contribute to the prevention and treatment of AGE-related diseases .
作用機序
Target of Action
Fructosyl-lysine is an Amadori adduct of glucose to lysine . It is a product of the Maillard reaction, which is a non-enzymatic reaction between reducing sugars and amines . The primary targets of Fructosyl-lysine are proteins, specifically the lysine residues in proteins . These proteins play various roles in the body, including structural, enzymatic, and regulatory functions.
Mode of Action
Fructosyl-lysine interacts with its targets (lysine residues in proteins) through a process known as glycation . This is a non-enzymatic reaction where a reducing sugar, such as glucose, reacts with the amino groups of proteins, forming a Schiff base that rearranges to form a stable ketoamine product, or Amadori product . Fructosyl-lysine is one such Amadori product .
Biochemical Pathways
The formation of Fructosyl-lysine is part of the early-stage glycation process, which leads to the formation of advanced glycation end products (AGEs) . AGEs are formed from the degradation of Amadori products like Fructosyl-lysine and the glycation of proteins by dicarbonyl metabolites . Examples of AGEs formed from Fructosyl-lysine degradation include N-carboxymethyl-lysine (CML) and glucosepane .
Result of Action
The formation of Fructosyl-lysine and subsequent AGEs can lead to functional impairment of proteins . This can contribute to the pathogenesis of various diseases, including diabetes, where increased levels of Fructosyl-lysine and AGEs have been observed .
Action Environment
The formation of Fructosyl-lysine is influenced by the concentration of reducing sugars and proteins in the body . Conditions such as hyperglycemia can increase the rate of Fructosyl-lysine formation . Additionally, environmental factors such as temperature and pH can influence the Maillard reaction and thus the formation of Fructosyl-lysine .
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFTQDGRDJNV-AYHFEMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045836 | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fructosyl-lysine | |
CAS RN |
21291-40-7 | |
| Record name | ε-Fructoselysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructosyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)
![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)


![2-[2,4-Bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B1674092.png)

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)
![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
